

# Measuring Lipid Flippase Activity Using NBD-PE: Application Notes and Protocols

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## Compound of Interest

Compound Name: NBD-PE

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## Introduction

The asymmetric distribution of lipids across cellular membranes is a fundamental feature of eukaryotic cells, crucial for a variety of cellular processes including signal transduction, vesicle trafficking, and apoptosis. This asymmetry is established and maintained by a class of membrane proteins known as lipid flippases (or P4-ATPases), which actively transport specific phospholipids from the exoplasmic or luminal leaflet to the cytosolic leaflet of the membrane, a process powered by ATP hydrolysis.<sup>[1][2]</sup>

One of the most widely used methods to measure the activity of these lipid flippases is a fluorescence-based assay employing 1-oleoyl-2-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sn-glycero-3-phosphoethanolamine (**NBD-PE**). **NBD-PE** is a fluorescently labeled analog of phosphatidylethanolamine (PE) that can be inserted into the outer leaflet of the plasma membrane of cells or into the outer leaflet of artificial liposomes. Its subsequent translocation to the inner leaflet by flippases can be quantified, providing a direct measure of flippase activity.

This document provides detailed application notes and experimental protocols for measuring lipid flippase activity using **NBD-PE** in both live cells and in vitro reconstituted systems.

## Principle of the Assay

The **NBD-PE** flippase assay is based on the ability to distinguish between **NBD-PE** molecules located in the outer versus the inner leaflet of a lipid bilayer. This is typically achieved through one of two methods:

- **BSA Back-Extraction:** After labeling cells or proteoliposomes with **NBD-PE**, a solution of fatty acid-free bovine serum albumin (BSA) is added. BSA has the ability to rapidly extract **NBD-PE** from the outer leaflet of the membrane, but not from the inner leaflet.<sup>[3]</sup> The amount of fluorescence remaining associated with the cells or vesicles after BSA treatment is proportional to the amount of **NBD-PE** that has been "flipped" to the inner leaflet.
- **Dithionite Quenching:** Sodium dithionite is a membrane-impermeant reducing agent that can quench the fluorescence of the NBD moiety.<sup>[2][4]</sup> When added to a suspension of **NBD-PE** labeled cells or proteoliposomes, it will quench the fluorescence of the **NBD-PE** molecules in the outer leaflet. The remaining fluorescence corresponds to the **NBD-PE** that has been translocated to the inner leaflet and is protected from the quencher.

The choice between these two methods often depends on the experimental system. BSA back-extraction is commonly used for cell-based assays, while dithionite quenching is frequently employed for in vitro assays with proteoliposomes.

## Data Presentation

The following tables summarize representative quantitative data obtained from **NBD-PE** flippase assays, illustrating the types of comparisons that can be made.

Table 1: Substrate Specificity of Human P4-ATPases

This table showcases the differential activity of various human P4-ATPases (flippases) towards different NBD-labeled phospholipids. The data is presented as the fold increase in NBD-lipid uptake in cells expressing the specific flippase compared to control cells.

P4-ATPase	NBD-PS Uptake (Fold Increase)	NBD-PE Uptake (Fold Increase)	NBD-PC Uptake (Fold Increase)
ATP11A	~3.5	~2.5	~1.0 (no significant increase)
ATP11C	~4.0	~3.0	~1.0 (no significant increase)
ATP8B1	~1.0 (no significant increase)	~1.0 (no significant increase)	~2.5

Data adapted from studies on human cell lines stably expressing the indicated P4-ATPases.[5]  
[6] "Fold Increase" is relative to parental cells lacking overexpression of the specific flippase.

Table 2: Effect of an ATPase-Deficient Mutation on **NBD-PE** Flippase Activity

This table demonstrates the ATP-dependence of flippase activity by comparing the uptake of **NBD-PE** in cells expressing a wild-type flippase versus a mutant version that cannot hydrolyze ATP.

Flippase Construct	NBD-PE Uptake (Relative Fluorescence Units)
Wild-Type ATP11C	850 ± 50
ATP11C (E184Q Mutant)	150 ± 25
Control (No Flippase)	120 ± 20

Data are representative of flow cytometry results and are presented as mean ± standard deviation.[5] The E184Q mutation is in the conserved phosphorylation site, rendering the ATPase inactive.

Table 3: Inhibition of Flippase Activity

This table illustrates how the **NBD-PE** flippase assay can be used to screen for inhibitors.

Condition	NBD-PE Translocation (Half-life, min)
Control (No Inhibitor)	8 - 11
+ Cholesterol (1 mol%)	Activity completely inhibited

Data obtained from in vitro reconstitution experiments with endoplasmic reticulum proteoliposomes.[7] The half-life represents the time required for half of the initially accessible **NBD-PE** to be translocated.

## Experimental Protocols

### Protocol 1: Cell-Based NBD-PE Flippase Assay using Flow Cytometry

This protocol is designed for measuring flippase activity in live, non-adherent cells. It can be adapted for adherent cells by detaching them prior to the assay.

Materials:

- Cells of interest (e.g., Ba/F3, HeLa, or CHO-K1 cells)
- **NBD-PE** (e.g., 18:1-06:0 **NBD-PE**)
- Hanks' Balanced Salt Solution (HBSS) with 1 g/L glucose (HBSS-glucose), pH 7.4
- Fatty acid-free Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Preparation:
  - Harvest cells by centrifugation (for suspension cells) or by detachment with EDTA (for adherent cells).

- Wash the cells once with ice-cold PBS.
- Resuspend the cells in HBSS-glucose at a concentration of  $2 \times 10^6$  cells/mL.
- **NBD-PE Labeling:**
  - Prepare a 2  $\mu$ M solution of **NBD-PE** in HBSS-glucose.
  - Equilibrate the cell suspension at 15°C for 15 minutes to minimize endocytosis.[\[3\]](#)[\[8\]](#)
  - Add an equal volume of the 2  $\mu$ M **NBD-PE** solution to the cell suspension (final **NBD-PE** concentration will be 1  $\mu$ M).
  - Incubate at 15°C for the desired time points (e.g., 2, 5, 10, 15 minutes).
- **BSA Back-Extraction:**
  - At each time point, take an aliquot of the cell suspension.
  - Add an equal volume of ice-cold HBSS-glucose containing 2% (w/v) fatty acid-free BSA.
  - Incubate on ice for 10 minutes to allow for the extraction of **NBD-PE** from the outer leaflet.
- **Flow Cytometry Analysis:**
  - Analyze the cells on a flow cytometer, exciting the NBD fluorophore with a 488 nm laser and detecting emission at ~530 nm.
  - Record the mean fluorescence intensity of the cell population.
  - As a control for total labeling, an aliquot of cells can be taken after the labeling step and analyzed without BSA back-extraction.
- **Data Analysis:**
  - The mean fluorescence intensity of the BSA-treated samples represents the amount of **NBD-PE** translocated to the inner leaflet.

- Plot the mean fluorescence intensity against time to determine the rate of **NBD-PE** translocation.

## Protocol 2: In Vitro NBD-PE Flippase Assay with Proteoliposomes using a Fluorometer

This protocol is suitable for measuring the activity of purified and reconstituted flippases in an artificial membrane system.

Materials:

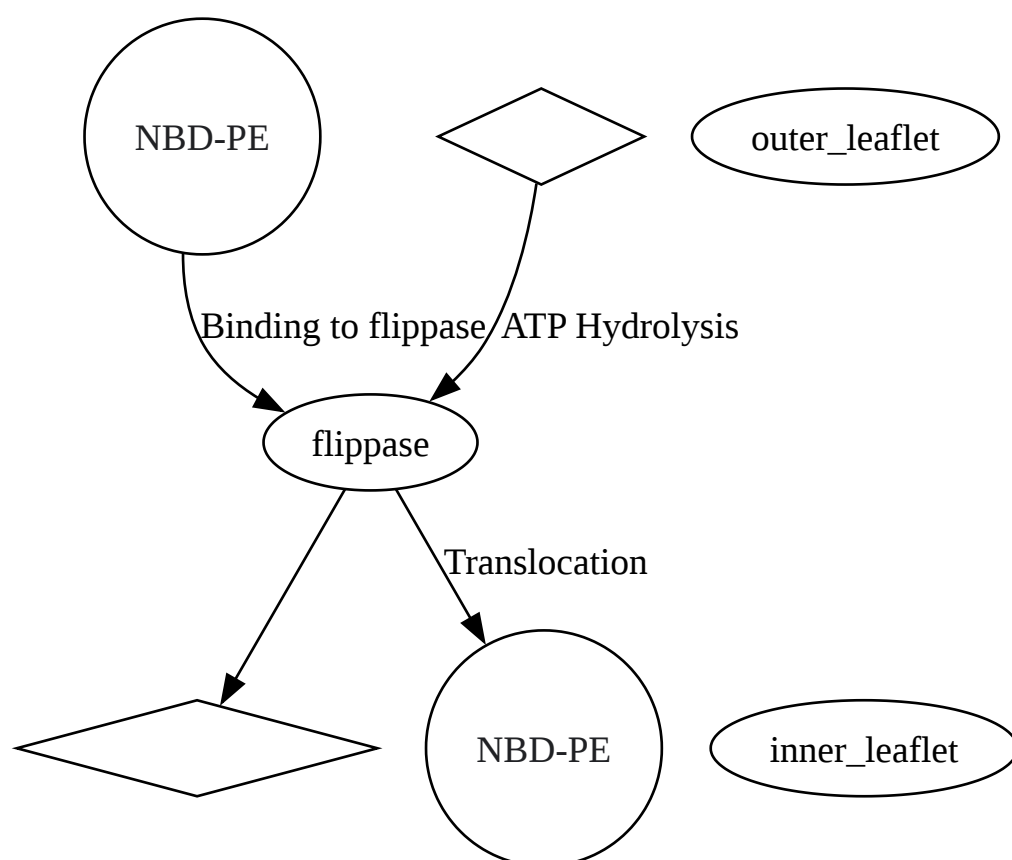
- Proteoliposomes containing the flippase of interest
- **NBD-PE**
- Assay Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5)
- ATP and MgCl<sub>2</sub> solution
- Sodium Dithionite solution (freshly prepared)
- Triton X-100 solution
- Spectrofluorometer

Procedure:

- Proteoliposome Preparation:
  - Prepare proteoliposomes with incorporated **NBD-PE** (typically 1-2 mol%). This can be done by co-solubilizing the lipids, **NBD-PE**, and the purified flippase in a detergent, followed by detergent removal (e.g., by dialysis or size-exclusion chromatography).
- Flippase Assay:
  - Dilute the proteoliposomes in the assay buffer in a fluorescence cuvette to a final lipid concentration of ~10-20  $\mu$ M.

- Record the initial fluorescence ( $F_{\text{initial}}$ ) using an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.<sup>[4]</sup>
- To initiate the flippase reaction, add ATP and  $\text{MgCl}_2$  to the cuvette (final concentrations typically 1-5 mM).
- Monitor the fluorescence over time. In the case of an outwardly directed flippase reconstituted in proteoliposomes, you would expect to see an increase in the accessible pool of **NBD-PE** over time.
- Dithionite Quenching:
  - After the desired incubation time, add a freshly prepared solution of sodium dithionite to the cuvette (final concentration ~10 mM).
  - Record the rapid decrease in fluorescence as the **NBD-PE** in the outer leaflet is quenched. The remaining fluorescence ( $F_{\text{protected}}$ ) represents the **NBD-PE** in the inner leaflet.
  - To determine the total fluorescence, add Triton X-100 (final concentration ~0.1%) to solubilize the liposomes and allow dithionite to quench all **NBD-PE** molecules. The fluorescence should drop to near baseline.
- Data Analysis:
  - The percentage of flipped **NBD-PE** can be calculated as:  $\% \text{ Flipped} = (F_{\text{protected}} / F_{\text{initial}}) * 100$
  - By performing the quenching step at different time points after ATP addition, the rate of translocation can be determined.

## Visualization of Workflows and Pathways



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## Concluding Remarks

The **NBD-PE** flippase assay is a robust and versatile tool for studying the activity of lipid flippases in various biological contexts. By carefully selecting the appropriate protocol and controls, researchers can obtain quantitative data on flippase activity, substrate specificity, and the effects of potential inhibitors. This information is invaluable for basic research into the mechanisms of membrane biology and for the development of drugs targeting diseases associated with defective lipid transport.

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